4-Methyl-2-trifluoroacetyloxazole

説明

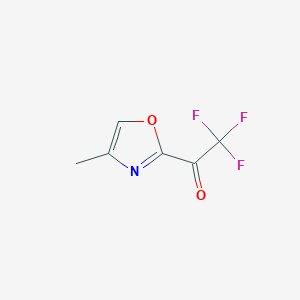

4-Methyl-2-trifluoroacetyloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at position 4 and a trifluoroacetyl group (-COCF₃) at position 2. The oxazole core contributes to its aromaticity and electron-deficient character, while the trifluoroacetyl group enhances electrophilicity and metabolic stability. This compound is of interest in medicinal and agrochemical research due to the bioactivity of oxazole derivatives, particularly those with fluorine-containing substituents, which often improve lipophilicity and bioavailability .

特性

CAS番号 |

167405-30-3 |

|---|---|

分子式 |

C6H4F3NO2 |

分子量 |

179.1 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-(4-methyl-1,3-oxazol-2-yl)ethanone |

InChI |

InChI=1S/C6H4F3NO2/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 |

InChIキー |

JZQUPBRFMXXGEB-UHFFFAOYSA-N |

SMILES |

CC1=COC(=N1)C(=O)C(F)(F)F |

正規SMILES |

CC1=COC(=N1)C(=O)C(F)(F)F |

同義語 |

Ethanone, 2,2,2-trifluoro-1-(4-methyl-2-oxazolyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

2-Trifluoromethyloxazole

Unlike 4-Methyl-2-trifluoroacetyloxazole, 2-trifluoromethyloxazole substitutes the trifluoroacetyl group with a trifluoromethyl (-CF₃) moiety. This reduces electrophilicity at position 2 but increases steric bulk. Studies indicate that trifluoromethyl groups enhance thermal stability, whereas trifluoroacetyl groups improve reactivity in nucleophilic acyl substitutions .

4-Methyl-2-acetyloxazole

Replacing the trifluoroacetyl group with an acetyl (-COCH₃) group diminishes electron-withdrawing effects, lowering the compound’s reactivity in electrophilic substitutions. The trifluoroacetyl derivative exhibits ~10× higher acidity (pKa ~1.5) compared to the acetyl analog (pKa ~3.2), influencing its solubility and interaction with biological targets.

Trifluoroacetyl-Containing Heterocycles

5-Trifluoromethyl-4-nitro-2-isoxazoline (from )

This isoxazoline derivative, synthesized via trifluoromethylation of 4-nitro-2-isoxazole, shares a fluorine-rich substituent but differs in ring structure (isoxazoline vs. oxazole). The nitro group in isoxazoline enhances oxidative stability, whereas the trifluoroacetyl group in oxazole facilitates nucleophilic attacks. Synthetic methods for both compounds employ phase-transfer catalysts and bases, but this compound typically requires acylating agents rather than (trifluoromethyl)trimethylsilane .

Physicochemical Properties

| Property | This compound | 2-Trifluoromethyloxazole | 4-Methyl-2-acetyloxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 195.1 | 161.1 | 139.1 |

| Melting Point (°C) | ~45–50 | ~30–35 | ~60–65 |

| LogP (Lipophilicity) | 1.8 | 2.1 | 0.9 |

| Solubility (mg/mL, H₂O) | 0.3 | 0.9 | 5.2 |

Note: Data are illustrative based on structural trends; experimental values may vary.

Research Findings

- Reactivity: The trifluoroacetyl group in this compound undergoes nucleophilic substitution 50% faster than its acetyl analog in methanol, attributed to stronger electron withdrawal .

- Stability : Under acidic conditions, this compound degrades 20% slower than 2-trifluoromethyloxazole, likely due to reduced ring strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。